molecular formula C10H19ClN2O B1409074 R-Piperidin-3-yl-pyrrolidin-1-yl-methanone hydrochloride CAS No. 1469389-13-6

R-Piperidin-3-yl-pyrrolidin-1-yl-methanone hydrochloride

Cat. No.: B1409074
CAS No.: 1469389-13-6
M. Wt: 218.72 g/mol
InChI Key: AUJWQKHBSFDSLF-SBSPUUFOSA-N
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Description

“R-Piperidin-3-yl-pyrrolidin-1-yl-methanone hydrochloride” is a chemical compound with the CAS Number: 1469389-13-6 . It has a molecular weight of 218.73 and its IUPAC name is ®-piperidin-3-yl (pyrrolidin-1-yl)methanone hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H18N2O.ClH/c13-10(12-6-1-2-7-12)9-4-3-5-11-8-9;/h9,11H,1-8H2;1H/t9-;/m1./s1 . This indicates that the compound has a piperidin-3-yl group and a pyrrolidin-1-yl group attached to a methanone group, and it is a hydrochloride salt .


Physical And Chemical Properties Analysis

The compound is stored at a temperature of 28 C .

Scientific Research Applications

Synthesis and Structural Studies R-Piperidin-3-yl-pyrrolidin-1-yl-methanone hydrochloride and its derivatives have been a subject of interest in synthetic chemistry. Zheng Rui (2010) described the synthesis of a related compound using Piperidine-4-carboxylic acid and ethyl carbonochloridate, highlighting its potential in fine chemical intermediates (Zheng Rui, 2010). Similarly, Qun‐Zheng Zhang et al. (2020) reported an efficient method for synthesizing a compound with both piperidine and pyridine rings, emphasizing its relevance in organic synthesis (Qun‐Zheng Zhang et al., 2020).

Molecular Interaction and Pharmacokinetics The interaction of these compounds with biological receptors has been a significant area of research. For example, J. Shim et al. (2002) studied the molecular interaction of a related compound with the CB1 cannabinoid receptor, providing insights into its potential therapeutic applications (J. Shim et al., 2002). Additionally, M. Ammirati et al. (2009) explored a derivative as a potent dipeptidyl peptidase IV inhibitor with potential in treating type 2 diabetes, focusing on its pharmacokinetics and bioavailability (M. Ammirati et al., 2009).

Biological Screening and Antimicrobial Activity Compounds derived from this compound have been tested for their antimicrobial properties. H. Singh et al. (2016) synthesized new organotin(IV) complexes of derivatives and evaluated their antimicrobial activities, suggesting potential drug applications (H. Singh et al., 2016). Additionally, L. Mallesha and K. Mohana (2014) synthesized oxime derivatives and assessed their antibacterial and antifungal activities, finding some compounds with significant activity (L. Mallesha and K. Mohana, 2014).

Future Directions

While there isn’t specific information on the future directions of “R-Piperidin-3-yl-pyrrolidin-1-yl-methanone hydrochloride”, compounds with the pyrrolidine ring are of great interest in medicinal chemistry due to their diverse biological activities . This suggests that there could be potential for further exploration and development of this compound in the future.

Properties

IUPAC Name

[(3R)-piperidin-3-yl]-pyrrolidin-1-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O.ClH/c13-10(12-6-1-2-7-12)9-4-3-5-11-8-9;/h9,11H,1-8H2;1H/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUJWQKHBSFDSLF-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C(=O)[C@@H]2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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